molecular formula C15H13ClO3 B8494071 3-Methoxy-4-benzyloxybenzoyl chloride CAS No. 1486-52-8

3-Methoxy-4-benzyloxybenzoyl chloride

Cat. No.: B8494071
CAS No.: 1486-52-8
M. Wt: 276.71 g/mol
InChI Key: VRJLWFYHYPQLLO-UHFFFAOYSA-N
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Description

3-Methoxy-4-benzyloxybenzoyl chloride is an aromatic acyl chloride characterized by a benzoyl chloride core substituted with methoxy (-OCH₃) and benzyloxy (-OCH₂C₆H₅) groups at the 3- and 4-positions of the benzene ring, respectively. These compounds are primarily used in organic synthesis, particularly for acylation reactions in pharmaceuticals and agrochemicals due to their reactivity as electrophiles .

Properties

CAS No.

1486-52-8

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

3-methoxy-4-phenylmethoxybenzoyl chloride

InChI

InChI=1S/C15H13ClO3/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

VRJLWFYHYPQLLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • Electron-donating groups (e.g., -OCH₃, -CH₃) decrease electrophilicity but enhance solubility in polar solvents. For example, 3-Methoxy-4-methylbenzoyl chloride (184.62 g/mol) exhibits faster reaction kinetics in nucleophilic acyl substitutions compared to bulkier analogs .
  • Electron-withdrawing groups (e.g., -Br, -Cl) increase electrophilicity. The bromo- and ethoxy-substituted analog (C₁₀H₁₀BrClO₃) shows higher reactivity in Friedel-Crafts acylations .

Steric and Lipophilic Considerations :

  • The benzyloxy group in 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride introduces significant steric hindrance, reducing reaction rates but improving stability in hydrophobic environments .
  • Halogenated derivatives (e.g., 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride) demonstrate enhanced binding affinity in enzyme inhibition assays, likely due to halogen bonding .

Synthetic Applications :

  • Methyl-substituted analogs are preferred for rapid acylation in solution-phase synthesis .
  • Bulkier benzyloxy derivatives are utilized in solid-phase peptide synthesis (SPPS) to control regioselectivity .

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